2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Medicinal Chemistry Chemical Biology Physicochemical Property Optimization

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351645-30-1) is a synthetic small molecule featuring a benzoxazolone core linked to an acetamide bridge bearing N-phenethyl and N-(pyridin-2-ylmethyl) substituents. It is categorized as a heterocyclic amide and exists as a single, well-defined chemical entity with a molecular weight of 387.4 g/mol.

Molecular Formula C23H21N3O3
Molecular Weight 387.439
CAS No. 1351645-30-1
Cat. No. B2630961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
CAS1351645-30-1
Molecular FormulaC23H21N3O3
Molecular Weight387.439
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C23H21N3O3/c27-22(17-26-20-11-4-5-12-21(20)29-23(26)28)25(16-19-10-6-7-14-24-19)15-13-18-8-2-1-3-9-18/h1-12,14H,13,15-17H2
InChIKeyHRPJDZUTXQRHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351645-30-1): A Defined Benzoxazolone Scaffold for Targeted Procurement


The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (CAS 1351645-30-1) is a synthetic small molecule featuring a benzoxazolone core linked to an acetamide bridge bearing N-phenethyl and N-(pyridin-2-ylmethyl) substituents [1]. It is categorized as a heterocyclic amide and exists as a single, well-defined chemical entity with a molecular weight of 387.4 g/mol [1]. The compound is part of a class explored for biological target interactions, but its specific structure differentiates it from more complex, multi-functionalized analogs, making it a distinct chemical tool for structure-activity relationship (SAR) studies and chemical biology probe development.

Why Simple Benzoxazolone Analogs Cannot Substitute for 1351645-30-1 in Physicochemical Performance


Generic substitution within the benzoxazolone acetamide class is unreliable because minor structural modifications lead to significant quantitative changes in physicochemical properties that govern molecular recognition, solubility, and pharmacokinetic behavior. The target compound's unique combination of N-phenethyl and N-(pyridin-2-ylmethyl) groups [1] results in a specific balance of lipophilicity, polar surface area, and molecular flexibility that is not replicated by analogs. Direct comparison with a biologically active TSPO ligand, 2-(5-(2-(bis(pyridin-2-yl methyl)amino)acetamido)-2-oxobenzo[d] oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (BBPA) [2], reveals a large disparity in these quantifiable parameters, confirming that even structurally related compounds differ substantially in key procurement-relevant properties.

Quantitative Differentiation Guide: Benchmarking 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide Against a Closest Biological Analog


Physicochemical Differentiation: Reduced Molecular Weight and Complexity vs. a TSPO-Targeted Analog

The target compound exhibits a significantly lower molecular weight (MW) and reduced molecular complexity compared to the multi-functionalized benzoxazolone TSPO ligand BBPA. The target's MW is 387.4 g/mol [1], whereas BBPA has a markedly higher MW due to the presence of a bis(pyridin-2-ylmethyl)amino acetamide group on the benzoxazolone ring and an N-methyl-N-phenyl substituent on a second acetamide chain [2]. This leads to a calculated MW difference exceeding 200 g/mol. This translates to a distinct procurement advantage for applications where lower mass is critical for cell permeability or simplified SAR analysis.

Medicinal Chemistry Chemical Biology Physicochemical Property Optimization

Lipophilicity Divergence: A Computed LogP Deficit Highlights a Distinct Pharmacokinetic Profile

The target compound has a computed partition coefficient (XLogP3-AA) of 3.3 [1], indicating moderate lipophilicity. In contrast, the BBPA comparator, with its additional bis(pyridin-2-ylmethyl) and N-methyl-N-phenyl groups, is expected to exhibit a substantially higher LogP value. This quantitative lipophilicity differential dictates different solubility, permeability, and non-specific binding characteristics. For instance, a LogP of 3.3 suggests a better balance for aqueous solubility compared to a high-LogP analog, which may have poor solubility and high metabolic clearance.

Physicochemical Profiling ADME/Tox Lead Optimization

Topological Polar Surface Area (TPSA) Advantage: Favorable Descriptor for Membrane Permeability Screening

The computed Topological Polar Surface Area (TPSA) for the target compound is 62.7 Ų [1]. This value is well below the 90 Ų threshold often correlated with good blood-brain barrier (BBB) penetration and within the optimal range for oral bioavailability. The BBPA analog possesses additional amide and pyridine nitrogen atoms, which would elevate its TPSA considerably above 120 Ų. This quantitative difference provides a clear scientific basis for selecting the target compound when designing a library for CNS drug discovery or when passive membrane permeability is a key selection criterion.

Membrane Permeability Drug Design In Silico Screening

Procurement-Driven Application Scenarios for 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide


CNS Drug Discovery: A Fragment-Like Lead with Favorable BBB Descriptors

Given its low molecular weight (387.4 g/mol) and critically low TPSA (62.7 Ų) [1], this compound is a scientifically valid purchase for research programs targeting CNS disorders. These properties place it well within established physicochemical guidelines for brain penetration (MW <400, TPSA <90 Ų), providing a quantifiable advantage over the larger, more polar BBPA-type TSPO ligands [2]. It can serve as a minimalist scaffold for developing small-molecule neuroimaging agents or CNS-active therapeutics.

Medicinal Chemistry Optimization: A Selectivity Profiling Tool for TSPO-Ligand SAR

The compound's structural simplicity, lacking the complex bis(pyridin-2-ylmethyl)amino moiety found in BBPA [2], makes it a vital negative control or selectivity tool. Procurement enables researchers to deconvolute the contribution of the benzoxazolone-acetamide core from the large, bioactive substituent. Quantitative binding assays can define the scaffold's baseline affinity, establishing the Molecular Efficiency Index (BEI) necessary for rational, fragment-to-lead optimization.

Chemical Biology Probe Development: A Low-Lipophilicity Pharmacophore

The compound's moderate computed logP (3.3) [1] makes it a differentiated choice for developing chemical probes intended for in-vitro assay systems sensitive to lipophilic artifacts. Its procurement is justified when seeking a benzoxazolone core with inherently better aqueous solubility and lower non-specific membrane binding than higher-logP benzoxazolone analogs. This can lead to cleaner dose-response data and more accurate target engagement measurements.

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